Fmoc-D-Asn(Trt)-OH (CAS 180570-71-2) is a highly specialized, fully protected amino acid building block engineered for the incorporation of D-asparagine into synthetic peptides via standard fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The molecule features an Fmoc group safeguarding the alpha-amine and a bulky trityl (Trt) group protecting the side-chain primary amide [1]. From a procurement and process chemistry perspective, this specific dual-protection strategy and D-chirality are critical for manufacturing protease-resistant therapeutic peptides, peptidomimetics, and complex macrocycles where sequence fidelity, automated synthesizer compatibility, and high crude purity are absolute requirements.
Attempting to substitute Fmoc-D-Asn(Trt)-OH with cheaper, unprotected Fmoc-D-Asn-OH introduces severe manufacturability and purity bottlenecks [1]. Unprotected asparagine derivatives exhibit notoriously poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) due to extensive intermolecular hydrogen bonding, leading to incomplete dissolution and failed automated couplings. Furthermore, during activation with standard carbodiimide reagents (e.g., DIC), the unprotected side-chain amide rapidly dehydrates to form a cyanoalanine (nitrile) byproduct, irreversibly contaminating the peptide sequence and inflating downstream purification costs [2]. Substituting with the L-enantiomer, Fmoc-L-Asn(Trt)-OH, is equally unviable when synthesizing therapeutic peptides, as the natural L-configuration lacks the targeted resistance to endogenous proteolytic degradation provided by the D-isomer [1].
The bulky trityl (Trt) group sterically disrupts the intermolecular hydrogen bonding networks that typically aggregate unprotected asparagine. Consequently, Fmoc-D-Asn(Trt)-OH achieves a highly workable solubility of ≥0.5 M (e.g., 1 mmol in 2 mL) in DMF, whereas the unprotected Fmoc-D-Asn-OH baseline is practically insoluble (<0.00005 g/L) . This massive differential is critical for automated peptide synthesizers, where incomplete dissolution causes blocked fluidic lines and catastrophic coupling failures .
| Evidence Dimension | Solubility in N,N-Dimethylformamide (DMF) |
| Target Compound Data | ≥0.5 M (Clearly soluble at 1 mmol / 2 mL DMF) |
| Comparator Or Baseline | Fmoc-D-Asn-OH (Unprotected): <0.00005 g/L |
| Quantified Difference | Orders of magnitude higher solubility, enabling homogeneous liquid handling |
| Conditions | Standard SPPS solvent preparation at room temperature |
Ensures reliable, high-concentration reagent delivery in automated SPPS platforms, preventing synthesis failure and equipment downtime.
During carboxyl activation with standard carbodiimides (e.g., DIC), unprotected asparagine side chains are highly susceptible to dehydration, forming cyanoalanine impurities. The trityl protecting group on Fmoc-D-Asn(Trt)-OH completely shields the primary amide, suppressing this dehydration pathway to undetectable levels, compared to significant byproduct formation with unprotected Fmoc-D-Asn-OH [1]. This direct suppression of side reactions maximizes the crude purity of the synthesized peptide .
| Evidence Dimension | Formation of cyanoalanine (dehydration byproduct) during carbodiimide activation |
| Target Compound Data | Undetectable / Suppressed |
| Comparator Or Baseline | Fmoc-D-Asn-OH (Unprotected): Significant dehydration byproduct formation |
| Quantified Difference | Complete suppression of nitrile formation |
| Conditions | Carboxyl activation using carbodiimide reagents (e.g., DIC) in SPPS |
Eliminates a difficult-to-separate structural impurity, drastically reducing downstream preparative HPLC purification time and costs.
While Fmoc-L-Asn(Trt)-OH is the standard for endogenous peptide synthesis, integrating Fmoc-D-Asn(Trt)-OH introduces D-chirality at specific sequence loci. Peptides synthesized with D-amino acids exhibit profound resistance to endogenous proteases, frequently extending plasma half-lives from minutes (for L-peptides) to several hours or days . This stereochemical substitution is a deliberate procurement choice for developing long-acting peptidomimetics and stabilizing beta-turn motifs in constrained macrocycles [1].
| Evidence Dimension | Proteolytic degradation resistance (plasma half-life) |
| Target Compound Data | Extended half-life (hours to days) for D-Asn containing peptides |
| Comparator Or Baseline | L-Asn containing peptides: Rapid degradation (minutes) |
| Quantified Difference | Orders of magnitude increase in enzymatic stability |
| Conditions | In vivo or in vitro plasma/protease stability assays |
Essential for transitioning a peptide from a rapidly degrading research tool into a viable, long-acting therapeutic candidate.
Due to its high solubility in DMF (≥0.5 M) and protection against dehydration, Fmoc-D-Asn(Trt)-OH is the optimal precursor for automated SPPS platforms utilizing carbodiimide coupling chemistries. It ensures seamless fluidic handling and high coupling efficiencies without the risk of cyanoalanine contamination.
Incorporating D-asparagine via this precursor is a standard strategy for extending the plasma half-life of therapeutic peptides. The D-chirality evades recognition by endogenous proteases, making it indispensable for long-acting drug candidates .
D-amino acids are frequently utilized to induce or stabilize specific secondary structures, such as beta-turns, in cyclic peptides and peptidomimetics. The trityl protection ensures that these complex, sterically demanding syntheses proceed with high fidelity and minimal aspartimide-related side reactions .